molecular formula C17H9N3O B14305757 Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide CAS No. 112701-81-2

Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide

Cat. No.: B14305757
CAS No.: 112701-81-2
M. Wt: 271.27 g/mol
InChI Key: IGSAAJVNUYXWOJ-UHFFFAOYSA-N
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Description

Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide typically involves multicomponent reactions. One common method includes the reaction of 3-(cyanoacetyl)indoles with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as piperidine . The reaction is carried out under reflux conditions, leading to the formation of the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylate derivatives: Known for their antiviral activity.

    Indole-3-carbinol: Studied for its anticancer properties.

Uniqueness

Cyano(2-phenyl-3H-indol-3-ylidene)acetonitrile oxide is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its cyano and acetonitrile oxide moieties differentiate it from other indole derivatives, making it a valuable compound for research and industrial use.

Properties

CAS No.

112701-81-2

Molecular Formula

C17H9N3O

Molecular Weight

271.27 g/mol

IUPAC Name

3-oxidoazaniumylidyne-2-(2-phenylindol-3-ylidene)propanenitrile

InChI

InChI=1S/C17H9N3O/c18-10-13(11-19-21)16-14-8-4-5-9-15(14)20-17(16)12-6-2-1-3-7-12/h1-9H

InChI Key

IGSAAJVNUYXWOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=C(C#N)C#[N+][O-]

Origin of Product

United States

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